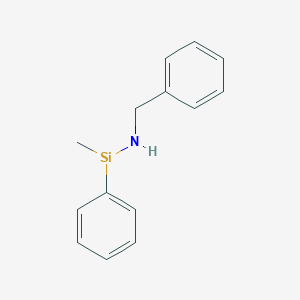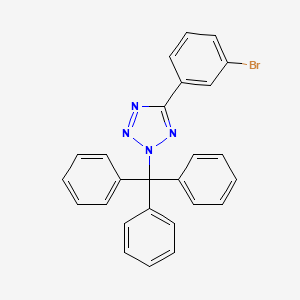
5-(3-Bromophenyl)-2-(triphenylmethyl)-2H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Bromophenyl)-2-(triphenylmethyl)-2H-tetrazole is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromophenyl)-2-(triphenylmethyl)-2H-tetrazole typically involves the reaction of 3-bromophenylhydrazine with triphenylmethyl chloride in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile. The resulting intermediate is then treated with sodium azide to form the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Bromophenyl)-2-(triphenylmethyl)-2H-tetrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The tetrazole ring can undergo oxidation to form tetrazolium salts or reduction to form amines.
Cycloaddition Reactions: The tetrazole ring can participate in cycloaddition reactions with alkenes or alkynes.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Cycloaddition Reactions: Catalysts such as copper(I) iodide or palladium(II) acetate.
Major Products Formed
Substitution Reactions: Formation of substituted tetrazoles.
Oxidation and Reduction: Formation of tetrazolium salts or amines.
Cycloaddition Reactions: Formation of fused ring systems.
Aplicaciones Científicas De Investigación
5-(3-Bromophenyl)-2-(triphenylmethyl)-2H-tetrazole has several applications in scientific research:
Medicinal Chemistry: Used as a building block in the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.
Agriculture: Employed in the development of agrochemicals such as herbicides and fungicides.
Materials Science: Utilized in the synthesis of advanced materials, including polymers and coordination complexes.
Mecanismo De Acción
The mechanism of action of 5-(3-Bromophenyl)-2-(triphenylmethyl)-2H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzymes and receptors. This binding can modulate the activity of these targets, leading to various biological effects. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
5-Phenyl-2-(triphenylmethyl)-2H-tetrazole: Lacks the bromine atom, resulting in different reactivity and binding properties.
5-(4-Bromophenyl)-2-(triphenylmethyl)-2H-tetrazole: Similar structure but with the bromine atom at a different position, affecting its chemical behavior.
5-(3-Chlorophenyl)-2-(triphenylmethyl)-2H-tetrazole: Contains a chlorine atom instead of bromine, leading to variations in reactivity and biological activity.
Uniqueness
5-(3-Bromophenyl)-2-(triphenylmethyl)-2H-tetrazole is unique due to the presence of the bromine atom at the 3-position of the phenyl ring. This specific substitution pattern influences its chemical reactivity and biological interactions, making it a valuable compound in various research applications.
Propiedades
Número CAS |
143722-26-3 |
|---|---|
Fórmula molecular |
C26H19BrN4 |
Peso molecular |
467.4 g/mol |
Nombre IUPAC |
5-(3-bromophenyl)-2-trityltetrazole |
InChI |
InChI=1S/C26H19BrN4/c27-24-18-10-11-20(19-24)25-28-30-31(29-25)26(21-12-4-1-5-13-21,22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-19H |
Clave InChI |
LPLHXKBXUYIMDU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4N=C(N=N4)C5=CC(=CC=C5)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


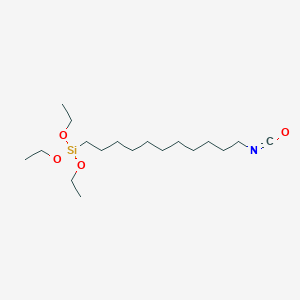
![4-Thiazolidinone, 3-(3-hydroxypropyl)-2-[4-(methylsulfonyl)phenyl]-](/img/structure/B12552115.png)
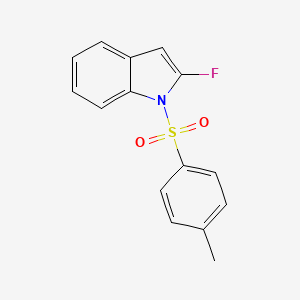

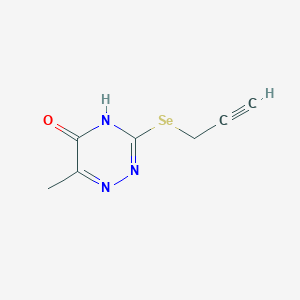
![4-[(4-Hydroxyphenyl)ethynyl]benzonitrile](/img/structure/B12552134.png)
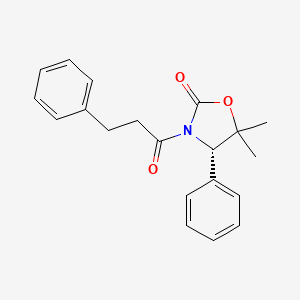
![2-Propenamide, N-[4-(2,2-dimethyl-1,3-dioxolan-4-yl)butyl]-](/img/structure/B12552151.png)
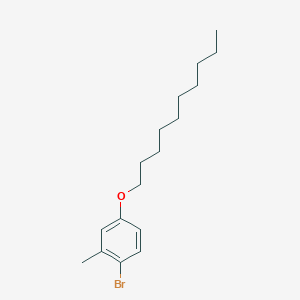
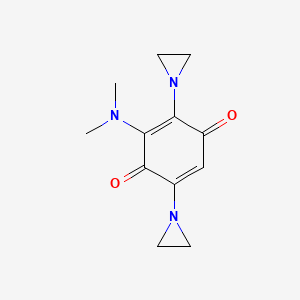
![4-[2-[6-(4-phenyl-6-pyridin-2-ylpyridin-2-yl)pyridin-2-yl]-6-pyridin-2-yl-1H-pyridin-4-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12552165.png)
![1,1,1-Trichloro-4-{[2-(1H-indol-3-yl)ethyl]amino}but-3-en-2-one](/img/structure/B12552172.png)

